Chemo- and regioselective reductive transposition of allylic alcohol derivatives via iridium or rhodium catalysis†

Chemical Communications Pub Date: 2015-11-09 DOI: 10.1039/C5CC07993D

Abstract

We report highly chemo- and regioselective reductive transpositions of methyl carbonates to furnish olefin products with complementary regioselectivity to that of established Pd-catalysis. These Rh- and Ir-catalysed transformations proceed under mild conditions and enable selective deoxygenation in the presence of functional groups that are susceptible to reduction by metal hydrides.

Graphical abstract: Chemo- and regioselective reductive transposition of allylic alcohol derivatives via iridium or rhodium catalysis
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